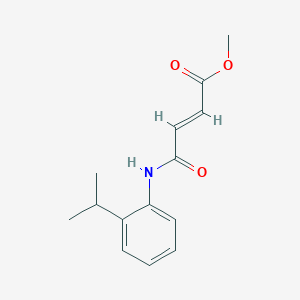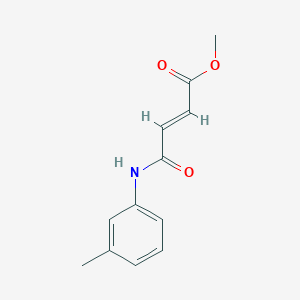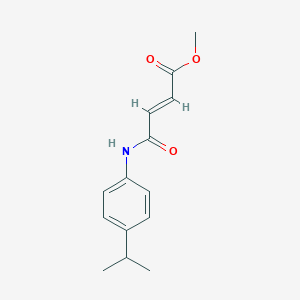![molecular formula C21H23N3O3 B281958 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid](/img/structure/B281958.png)
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoic acid (BBOA) is a synthetic compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In
作用機序
The exact mechanism of action of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is not fully understood, but it is thought to involve inhibition of protein synthesis. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to inhibit the activity of ribosomes, which are responsible for synthesizing proteins. This inhibition may lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to have antioxidant effects and to protect against oxidative stress. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has also been found to have neuroprotective effects, reducing neuronal damage in a mouse model of Parkinson's disease.
実験室実験の利点と制限
One advantage of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been found to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid. One area of interest is the development of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid and to explore its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and viral infections. Finally, there is a need for in vivo studies to determine the efficacy and safety of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid in animal models.
合成法
The synthesis of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid involves a series of chemical reactions, starting with the condensation of 4-benzylpiperazine with 4-nitroaniline to form 4-(4-nitrophenyl)-1-benzylpiperazine. This intermediate is then reduced to 4-(4-aminophenyl)-1-benzylpiperazine, which is then reacted with ethyl acetoacetate to form the final product, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid.
科学的研究の応用
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been the subject of numerous studies investigating its potential as a therapeutic agent. One study found that 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid exhibited anti-tumor activity against human cervical cancer cells, with an IC50 value of 2.5 μM. Another study demonstrated that 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid had anti-inflammatory effects in a mouse model of acute lung injury, reducing levels of pro-inflammatory cytokines and improving lung function. Additionally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to have anti-viral activity against the hepatitis B virus.
特性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
(Z)-4-[4-(4-benzylpiperazin-1-yl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(10-11-21(26)27)22-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,22,25)(H,26,27)/b11-10- |
InChIキー |
GWGDCMQFAGNXPD-KHPPLWFESA-N |
異性体SMILES |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)[O-] |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
正規SMILES |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




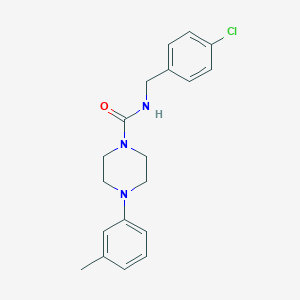

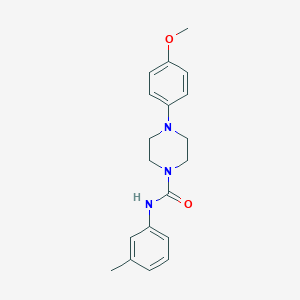
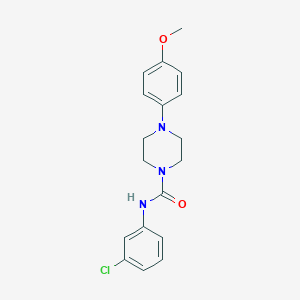
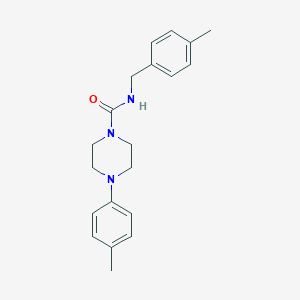
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)
